molecular formula C10H11NO2 B14809083 5-Cyclopropoxy-6-methylpicolinaldehyde

5-Cyclopropoxy-6-methylpicolinaldehyde

Cat. No.: B14809083
M. Wt: 177.20 g/mol
InChI Key: DFLKEKDTVMZTNE-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-6-methylpicolinaldehyde is a heterocyclic aldehyde derivative featuring a pyridine backbone with a cyclopropoxy substituent at position 5, a methyl group at position 6, and an aldehyde functional group at position 3. This compound belongs to the picolinaldehyde family, which is characterized by its pyridine ring and aldehyde moiety.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

5-cyclopropyloxy-6-methylpyridine-2-carbaldehyde

InChI

InChI=1S/C10H11NO2/c1-7-10(13-9-3-4-9)5-2-8(6-12)11-7/h2,5-6,9H,3-4H2,1H3

InChI Key

DFLKEKDTVMZTNE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C=O)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-6-methylpicolinaldehyde typically involves the introduction of the cyclopropoxy group and the methyl group onto the picolinaldehyde core. One common method involves the reaction of 5-methylpicolinaldehyde with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropoxy-6-methylpicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Cyclopropoxy-6-methylpicolinaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials and catalysts .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as an inhibitor or activator of specific enzymes, providing insights into their functions and mechanisms .

Medicine: It can be used in the design and synthesis of new pharmaceutical agents, particularly those targeting specific enzymes or receptors involved in disease processes .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its unique chemical properties make it valuable in the development of new materials and formulations .

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-6-methylpicolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or activation of their activity. The cyclopropoxy group may enhance the compound’s binding affinity and specificity for certain targets. Additionally, the methyl group can influence the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Position 5 Substituent Position 6 Substituent Functional Group Key Inferred Properties
This compound Not provided Cyclopropoxy (ether) Methyl Aldehyde Moderate lipophilicity; potential for Schiff base formation
5-Chloro-6-methylpicolinaldehyde 137778-17-7 Chloro Methyl Aldehyde Higher electrophilicity due to Cl; possible toxicity concerns
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 Chloro (pyrimidine ring) Methyl Carboxylic acid Acidic; potential for salt formation or esterification
6-(Methylsulfonyl)picolinic acid 1186663-28-4 Methylsulfonyl N/A Carboxylic acid Strong electron-withdrawing sulfonyl group; high polarity

Substituent Effects on Reactivity and Stability

  • Electron-Donating vs. Electron-Withdrawing Groups: The cyclopropoxy group in the target compound acts as an electron donor via resonance, which may stabilize the pyridine ring and reduce electrophilicity at the aldehyde group compared to the chloro analog. In contrast, the chloro substituent in 5-chloro-6-methylpicolinaldehyde withdraws electrons, enhancing the aldehyde’s electrophilicity and reactivity toward nucleophiles (e.g., in condensation reactions) . The methylsulfonyl group in 6-(Methylsulfonyl)picolinic acid is strongly electron-withdrawing, increasing acidity of the carboxylic acid (pKa ~1–2) and making it suitable for hydrogen-bonding interactions in drug design .
  • This contrasts with smaller substituents like chloro or methylsulfonyl. The carboxylic acid functional group in analogs (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) enhances water solubility via ionization, whereas the aldehyde group in picolinaldehyde derivatives may reduce solubility unless derivatized .

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